molecular formula C24H24N2O6 B14238362 4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide CAS No. 492465-85-7

4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide

Cat. No.: B14238362
CAS No.: 492465-85-7
M. Wt: 436.5 g/mol
InChI Key: SSRNAYVWDCZHMW-UHFFFAOYSA-N
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Description

4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide is an organic compound with a complex structure It is characterized by the presence of multiple methoxy groups and carboxamide functionalities attached to a benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide typically involves the reaction of 4,6-dimethoxy-1,3-benzenedicarboxylic acid with 2-methoxyaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an organic solvent such as dichloromethane. The reaction mixture is stirred at room temperature for several hours to ensure complete conversion to the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The carboxamide groups can be reduced to amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO_4) or chromium trioxide (CrO_3) in acidic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH_4) or sodium borohydride (NaBH_4).

    Substitution: Reagents like nitric acid (HNO_3) for nitration or bromine (Br_2) for bromination.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of amines.

    Substitution: Formation of nitro or halogenated derivatives.

Scientific Research Applications

4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of advanced materials and polymers.

Mechanism of Action

The mechanism of action of 4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide involves its interaction with specific molecular targets. The methoxy and carboxamide groups can form hydrogen bonds and other interactions with biological macromolecules, affecting their function. The compound may also interfere with specific biochemical pathways, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzene, 1,4-dimethoxy-: Similar structure with methoxy groups on the benzene ring.

    Benzene, 1,3-dimethoxy-: Another isomer with methoxy groups in different positions.

    4,6-Dimethoxy-1,3-benzenedicarboxylic acid: A precursor in the synthesis of the target compound.

Uniqueness

4,6-Dimethoxy-N~1~,N~3~-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide is unique due to the presence of both methoxy and carboxamide groups, which confer distinct chemical and biological properties

Properties

CAS No.

492465-85-7

Molecular Formula

C24H24N2O6

Molecular Weight

436.5 g/mol

IUPAC Name

4,6-dimethoxy-1-N,3-N-bis(2-methoxyphenyl)benzene-1,3-dicarboxamide

InChI

InChI=1S/C24H24N2O6/c1-29-19-11-7-5-9-17(19)25-23(27)15-13-16(22(32-4)14-21(15)31-3)24(28)26-18-10-6-8-12-20(18)30-2/h5-14H,1-4H3,(H,25,27)(H,26,28)

InChI Key

SSRNAYVWDCZHMW-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC=C1NC(=O)C2=CC(=C(C=C2OC)OC)C(=O)NC3=CC=CC=C3OC

Origin of Product

United States

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